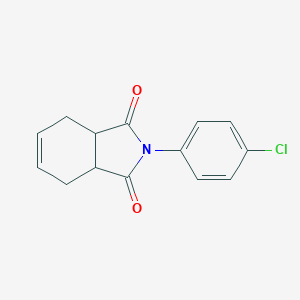

N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide

説明

N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide is an organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound features a chlorophenyl group attached to a cyclohexene ring, which is further bonded to a dicarboximide moiety. Its unique structure imparts specific chemical properties that make it valuable for various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide typically involves the reaction of p-chlorophenylamine with maleic anhydride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product. The reaction conditions often include the use of solvents such as toluene or xylene and may require heating to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

化学反応の分析

Types of Reactions

N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

Oxidation: The major products include oxides and hydroxyl derivatives.

Reduction: The major products are the reduced forms of the compound, such as amines and alcohols.

Substitution: The major products are substituted derivatives, where the chlorophenyl group is replaced by other functional groups.

科学的研究の応用

Chemical Synthesis

Building Block for Organic Synthesis

N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for versatile modifications, facilitating the creation of various derivatives that are useful in pharmaceuticals and agrochemicals.

Synthesis Methods

The compound can be synthesized through the reaction of p-chlorophenylamine with maleic anhydride. This reaction typically requires solvents like toluene or xylene and involves heating to promote cyclization .

Biological Applications

Antimicrobial Properties

Research has indicated that this compound exhibits potential antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents.

Anticancer Research

In the realm of oncology, this compound is being investigated for its anticancer properties. Preliminary studies suggest it may inhibit the growth of certain cancer cell lines, warranting further investigation into its mechanisms and efficacy as a therapeutic agent.

Industrial Applications

Polymer Production

this compound is utilized in the production of polymers and resins. Its chemical properties contribute to the stability and performance of these materials in various applications, including coatings and adhesives.

Fungicide Development

The compound is also studied for its potential use as a fungicide. Its structural analogs have been effective against a range of fungal pathogens, indicating that this compound may share similar efficacy .

Toxicological Studies

Safety Profile

Toxicological studies have been conducted to assess the safety of this compound. Research indicates that while it has beneficial applications, it may also exhibit toxicity under certain conditions. Understanding its toxicological profile is crucial for safe handling and application in both laboratory and industrial settings .

Data Tables

| Reactants | Solvent | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|

| p-Chlorophenylamine + Maleic Anhydride | Toluene | 150 | 5 |

| p-Chlorophenylamine + Maleic Anhydride | Xylene | 160 | 6 |

Case Studies

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting potential as a new antimicrobial agent.

Case Study: Polymer Application

In an industrial application study, this compound was incorporated into a resin formulation. The resulting material demonstrated enhanced thermal stability and mechanical properties compared to traditional formulations, highlighting its value in advanced material science.

作用機序

The mechanism of action of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- N-(p-Bromophenyl)-4-cyclohexene-1,2-dicarboximide

- N-(p-Methylphenyl)-4-cyclohexene-1,2-dicarboximide

- N-(p-Nitrophenyl)-4-cyclohexene-1,2-dicarboximide

Uniqueness

N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties such as increased reactivity and stability. This makes it particularly valuable in applications where these properties are desired, such as in the synthesis of pharmaceuticals and advanced materials.

生物活性

N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide, commonly known as a dicarboximide compound, has garnered attention in various fields of research due to its biological activity. This article explores its pharmacological properties, toxicological effects, and potential applications based on diverse scientific literature.

Chemical Profile

- Chemical Name : this compound

- CAS Number : 43069-64-3

- Molecular Formula : C14H12ClNO2

- Molecular Weight : 261.7 g/mol

Dicarboximides like this compound primarily function as fungicides. They inhibit fungal growth by interfering with the synthesis of nucleic acids and proteins. The compound's structure allows it to disrupt cellular processes in fungi, making it an effective agent against various fungal pathogens.

Toxicological Studies

Recent studies have highlighted the toxicological implications of this compound. Research indicates that compounds in this class can affect liver enzyme activity in mammals. For instance, captan (a related compound) was shown to decrease the activity of drug-metabolizing enzymes in rats, suggesting potential hepatotoxicity when administered at high doses .

Table 1: Toxicological Effects Observed in Studies

| Study Reference | Dose (mg/kg) | Observed Effects |

|---|---|---|

| 650 | Decreased cytochrome P-450 levels | |

| Various | Inhibition of aniline hydroxylase | |

| Not specified | Altered biotransformation enzyme activity |

Pharmacological Applications

While primarily recognized for its fungicidal properties, this compound has shown potential in other areas:

- Antifungal Activity : Effective against a range of fungal pathogens, particularly those affecting crops.

- Potential Anticancer Properties : Some studies suggest that dicarboximides may exhibit cytotoxic effects on certain cancer cell lines, although more research is needed to confirm these findings.

Case Studies

- Fungal Control in Agriculture : A study demonstrated the efficacy of this compound in controlling Botrytis cinerea in vineyards. The compound significantly reduced fungal biomass compared to untreated controls .

- Hepatotoxicity Assessment : A toxicological assessment revealed that repeated exposure to high doses led to significant liver damage markers in animal models. This raises concerns about its safety profile for agricultural workers and consumers .

特性

IUPAC Name |

2-(4-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-2,5-8,11-12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBNTQRVWHUJOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20962878 | |

| Record name | 2-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43069-64-3 | |

| Record name | N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043069643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。